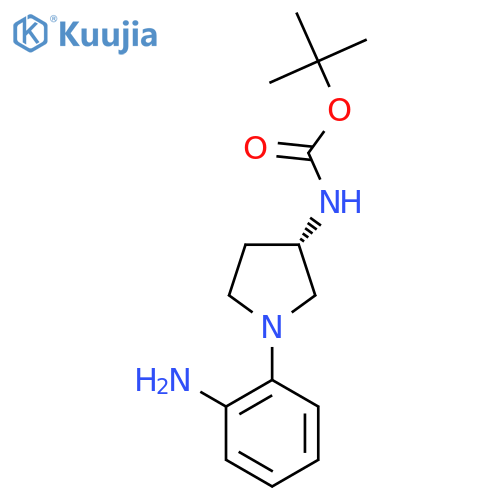

Cas no 1029432-35-6 ((S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate)

(S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate

- TERT-BUTYL N-[(3S)-1-(2-AMINOPHENYL)PYRROLIDIN-3-YL]CARBAMATE

- (S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate

-

- インチ: 1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19)/t11-/m0/s1

- InChIKey: YCLRIYMDMZTSSK-NSHDSACASA-N

- ほほえんだ: O(C(C)(C)C)C(N[C@@H]1CN(C2C=CC=CC=2N)CC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 341

- トポロジー分子極性表面積: 67.6

- 疎水性パラメータ計算基準値(XlogP): 2.3

(S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM382537-1g |

tert-butyl N-[(3S)-1-(2-aminophenyl)pyrrolidin-3-yl]carbamate |

1029432-35-6 | 95%+ | 1g |

$431 | 2023-01-05 | |

| Fluorochem | 063867-1g |

S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate |

1029432-35-6 | 95% | 1g |

£360.00 | 2022-03-01 |

(S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

(S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamateに関する追加情報

(S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate and Its Significance in Modern Medicinal Chemistry

(S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate (CAS No. 1029432-35-6) is a compound of significant interest in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of a pyrrolidinyl moiety and a carbamate functional group makes it a versatile scaffold for drug design, offering opportunities for modulating biological targets with high precision.

The< strong> (S)-configuration of the compound is particularly noteworthy, as stereochemistry plays a crucial role in determining the efficacy and selectivity of pharmaceuticals. The (S)-enantiomer, in particular, has been the subject of extensive research due to its favorable pharmacokinetic properties and reduced toxicity compared to its racemic counterpart. This specificity is often achieved through the use of chiral catalysts or resolving agents during synthesis, ensuring high enantiomeric purity.

In recent years, there has been growing interest in the development of< strong> carbamate-based derivatives as pharmacological agents. Carbamate groups are known for their ability to form stable hydrogen bonds with biological targets, enhancing binding affinity and selectivity. This property has been exploited in the design of drugs targeting enzymes and receptors involved in various diseases, including neurological disorders and cancer.

The< strong> 2-aminophenyl substituent in (S)-Tert-butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate adds another layer of complexity to its structure, providing multiple sites for interaction with biological targets. Aminophenyl groups are frequently incorporated into drug molecules due to their ability to engage in hydrogen bonding and hydrophobic interactions, thereby improving drug-receptor binding. This moiety has been successfully utilized in numerous drug candidates, demonstrating its therapeutic potential.

Recent studies have highlighted the importance of< strong> pyrrolidinyl scaffolds in medicinal chemistry. Pyrrolidine derivatives are known for their structural flexibility and ability to mimic natural amino acid residues, making them ideal candidates for enzyme inhibition and receptor modulation. The incorporation of a pyrrolidinyl ring into pharmacophores has led to the discovery of several lead compounds with promising preclinical activity.

The synthesis of (S)-Tert-butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Key steps include the formation of the pyrrolidinone core through cyclization reactions, followed by functional group transformations such as carbamate formation and stereoselective resolution. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research.

The pharmacological profile of (S)-Tert-butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent activity against several biological targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. These findings have prompted further investigation into its potential as a therapeutic agent, with several ongoing clinical trials evaluating its efficacy and safety.

The development of novel drug candidates relies heavily on advances in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the binding affinity and selectivity of (S)-Tert-butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate towards various biological targets. By integrating experimental data with computational predictions, researchers can optimize lead structures before moving into costly and time-consuming preclinical testing.

The< strong> role of stereochemistry in medicinal chemistry cannot be overstated. The (S)-configuration imparted by the tert-butyl group influences not only the conformational preferences but also the electronic properties of the molecule. This can significantly impact its interaction with biological targets, leading to differences in potency, selectivity, and side effect profiles. Therefore, understanding and controlling stereochemistry is essential for successful drug development.

In conclusion, (S)-Tert-butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, including the pyrrolidinyl scaffold, carbamate group, and 2-aminophenyl substituent, make it a versatile molecule with potential applications across multiple therapeutic areas. Continued research into its pharmacological properties and synthetic methodologies will undoubtedly contribute to the discovery of novel therapeutic agents.

1029432-35-6 ((S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate) 関連製品

- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)

- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)

- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)

- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)

- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)

- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)

- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)

- 1214386-26-1(3,5-Di(pyridin-4-yl)pyridine-2-thiol)